molecular formula C20H18FN3O4 B2734246 2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034411-19-1

2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No. B2734246
CAS RN: 2034411-19-1
M. Wt: 383.379
InChI Key: IGUCQUMVWSMQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies demonstrate that such compounds exhibit significant activity against various bacterial and fungal strains. For instance, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and shown to possess good to moderate activity against selected microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Advances in Heterocyclic Chemistry for Drug Discovery

The synthesis and biological evaluation of novel heterocyclic compounds, including benzothiazole, benzoxazepine, and benzodiazepine analogues, are pivotal in drug discovery efforts. These compounds have been explored for their anticonvulsant, antimicrobial, and anticancer properties. For example, novel and efficient synthetic methods have been developed for triazolobenzodiazepine analogues, showcasing their potential in medicinal chemistry (Asgari et al., 2019).

Cycloaddition Reactions for Polysubstituted Compound Synthesis

Cycloaddition reactions involving benzo[d]isoxazoles have been utilized to access polysubstituted compounds, such as 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions provide a concise and chemoselective method for synthesizing compounds with potential pharmaceutical applications (Xu et al., 2018).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c21-14-5-6-17-13(9-14)11-24(20(26)12-27-17)8-7-22-19(25)10-16-15-3-1-2-4-18(15)28-23-16/h1-6,9H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUCQUMVWSMQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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